molecular formula C7H9BrN2 B3035570 3-Bromo-2,6-dimethylpyridin-4-amine CAS No. 33259-24-4

3-Bromo-2,6-dimethylpyridin-4-amine

Cat. No.: B3035570
CAS No.: 33259-24-4
M. Wt: 201.06 g/mol
InChI Key: AHLFJGSWFFKIIG-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,6-dimethylpyridin-4-amine can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylpyridin-4-amine. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-2,6-dimethylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dimethylpyridine
  • 3-Bromo-2,4-dimethylpyridine
  • 2,6-Dimethyl-4-aminopyridine

Uniqueness

3-Bromo-2,6-dimethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 3-position and the amine group at the 4-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-2,6-dimethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLFJGSWFFKIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294890
Record name 3-Bromo-2,6-dimethyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33259-24-4
Record name 3-Bromo-2,6-dimethyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33259-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-dimethyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dimethylpyridin-4-ylamine (2.00 g, 16.4 mmol) in 5 mL of acetic acid was treated dropwise with a solution of bromine (0.84 mL, 16.3 mmol) in 2 mL of acetic acid at room temperature in a water bath over a period of 10 minutes. After I hour, the resulting slurry was treated with 40 mL of 20% sodium hydroxide solution and extracted with three 100 mL portions of dichloromethane (CH2Cl2). The combined extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid (starting material-desired product-dibromo byproduct (1:3:1)) was dissolved in 100 mL of hot hexanes and hot filtered to remove the insoluble starting material. The filtrate was allowed to cool to room temperature, which gave the title product as fine white needles (1.30 g, 40% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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